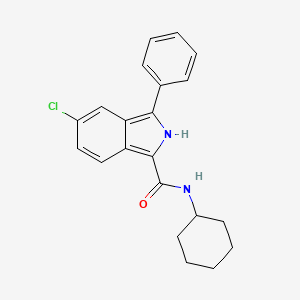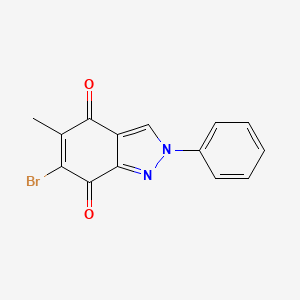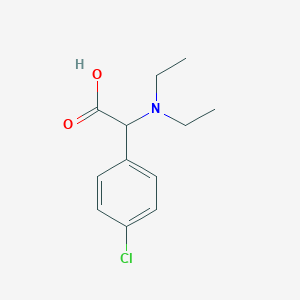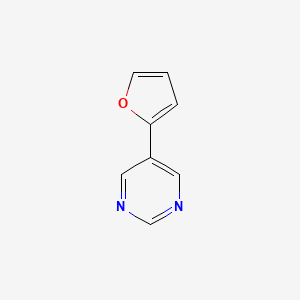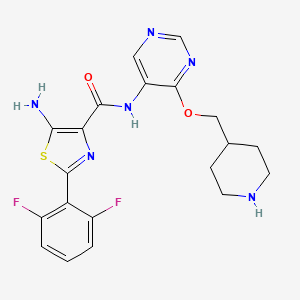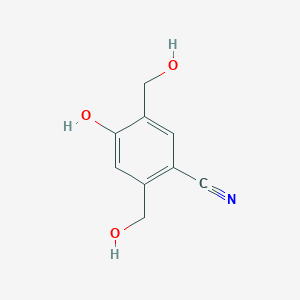![molecular formula C56H82Br2N2O4 B13100425 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is a complex organic compound featuring pyridinium groups and long alkyl chains. This compound is notable for its unique structure, which combines aromatic rings with long hydrophobic tails, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide typically involves multiple steps. The process begins with the preparation of the pyridinium salts, followed by the coupling of these salts with long-chain alkyl halides. The final step involves the esterification of the resulting intermediate with 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps .
Analyse Des Réactions Chimiques
Types of Reactions
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products
Applications De Recherche Scientifique
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the formulation of specialty chemicals and materials with unique surface properties.
Mécanisme D'action
The mechanism of action of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide involves its interaction with biological membranes. The long hydrophobic chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-Bipyridin-1-ium-1-ylhexadecyl benzoate: Similar structure but lacks the additional pyridinium group.
Pyrazin-1-ium-1-ylhexadecyl benzoate: Contains a pyrazine ring instead of pyridine.
4,4′-Bipyridin-1-ium-1-ylhexadecyl 4-[4-(4,4′-bipyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate: Similar but with bipyridine instead of pyridine.
Uniqueness
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is unique due to its dual pyridinium groups and long hydrophobic chains, which confer distinct physicochemical properties and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C56H82Br2N2O4 |
|---|---|
Poids moléculaire |
1007.1 g/mol |
Nom IUPAC |
16-pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide |
InChI |
InChI=1S/C56H82N2O4.2BrH/c59-55(61-49-33-23-19-15-11-7-3-1-5-9-13-17-21-27-43-57-45-29-25-30-46-57)53-39-35-51(36-40-53)52-37-41-54(42-38-52)56(60)62-50-34-24-20-16-12-8-4-2-6-10-14-18-22-28-44-58-47-31-26-32-48-58;;/h25-26,29-32,35-42,45-48H,1-24,27-28,33-34,43-44,49-50H2;2*1H/q+2;;/p-2 |
Clé InChI |
WCXAXAPHORNQFH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[N+](C=C1)CCCCCCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OCCCCCCCCCCCCCCCC[N+]4=CC=CC=C4.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
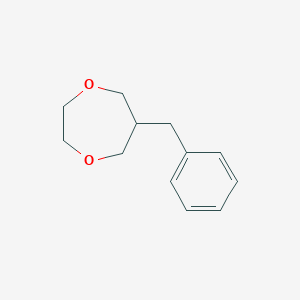
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
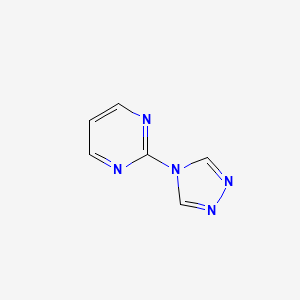
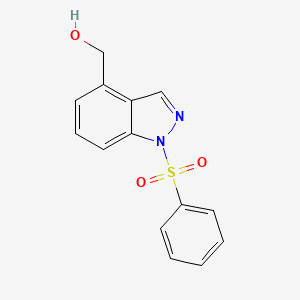
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)

